molecular formula C11H18O B063065 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone CAS No. 177853-64-4

1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone

Cat. No. B063065
M. Wt: 166.26 g/mol
InChI Key: UWUUMAITUPWOHZ-GYHQZXBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone, also known as cyclopropyl ketone, is a chemical compound with a cyclopropyl ring and a ketone functional group. It has been widely used in scientific research due to its unique chemical structure and properties. In

Mechanism Of Action

The mechanism of action of 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone is not well understood. However, it is believed that the 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ring and the ketone functional group play an important role in its chemical reactivity and biological activity. The 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ring is known to be a strained ring, which makes it more reactive than other types of rings. The ketone functional group is also known to be a reactive group, which can undergo various chemical reactions.

Biochemical And Physiological Effects

Cyclopropyl ketone has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antibacterial and antifungal activity. In addition, it has been reported to have analgesic and anti-inflammatory effects. However, more research is needed to fully understand the biochemical and physiological effects of 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone in lab experiments is its unique chemical structure, which makes it a useful starting material for the synthesis of various compounds. In addition, it has been reported to have various biological activities, which makes it a potential candidate for drug discovery. However, one of the limitations of using 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone in lab experiments is its high reactivity, which can make it difficult to handle and to control in chemical reactions.

Future Directions

There are several future directions for the research on 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone]ethanone. One direction is to further investigate its biological activities and potential applications in drug discovery. Another direction is to explore its chemical reactivity and to develop new synthetic methods for its preparation. Furthermore, it would be interesting to investigate the mechanism of action of 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone and to understand how its unique chemical structure contributes to its biological activity.

Synthesis Methods

The synthesis of 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone]ethanone involves the reaction of 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanonemethyl bromide with magnesium to form a Grignard reagent, which is then reacted with hex-1-enyl ketone to produce the final product. This method has been reported in several research papers and has been proven to be an effective way to synthesize 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone.

Scientific Research Applications

Cyclopropyl ketone has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other organic compounds. In addition, it has been used as a reagent in organic chemistry reactions, such as the Baeyer-Villiger oxidation and the Michael addition reaction.

properties

CAS RN

177853-64-4

Product Name

1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-[(1S,2S)-2-[(Z)-hex-1-enyl]cyclopropyl]ethanone

InChI

InChI=1S/C11H18O/c1-3-4-5-6-7-10-8-11(10)9(2)12/h6-7,10-11H,3-5,8H2,1-2H3/b7-6-/t10-,11-/m1/s1

InChI Key

UWUUMAITUPWOHZ-GYHQZXBOSA-N

Isomeric SMILES

CCCC/C=C\[C@@H]1C[C@@H]1C(=O)C

SMILES

CCCCC=CC1CC1C(=O)C

Canonical SMILES

CCCCC=CC1CC1C(=O)C

synonyms

Ethanone, 1-[2-(1-hexenyl)cyclopropyl]-, [1S-[1alpha,2alpha(Z)]]- (9CI)

Origin of Product

United States

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